molecular formula C13H9BrFNO B312375 N-(2-bromophenyl)-3-fluorobenzamide

N-(2-bromophenyl)-3-fluorobenzamide

Cat. No.: B312375
M. Wt: 294.12 g/mol
InChI Key: MPVXFEFTDLGFFS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position of the benzene ring and a bromine atom at the 2-position of the attached phenylamine group. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, materials science, and crystallography.

Properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

N-(2-bromophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H9BrFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17)

InChI Key

MPVXFEFTDLGFFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(2-bromophenyl)-3-fluorobenzamide has been investigated for its potential anticancer properties. A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited various cancer cell lines, with an IC50 value indicating significant cytotoxicity against specific types of cancer cells. The mechanisms of action are believed to involve the compound's ability to interfere with key signaling pathways essential for cancer cell proliferation.

1.2 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A comparative study revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

1.3 Antiviral Mechanisms

The compound has also shown promise in antiviral applications, particularly against the hepatitis B virus. Research suggests that it inhibits viral replication by targeting specific stages of the viral life cycle, such as pregenomic RNA encapsidation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of halogen substituents (bromine and fluorine) significantly influences the compound's lipophilicity and binding affinity to biological targets.

Material Science Applications

Beyond medicinal chemistry, this compound shows potential applications in material science due to its unique chemical properties. Its ability to form stable complexes can be exploited in the development of novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines, revealing an IC50 value of 12 µM, indicating its potential for further development in oncology.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis against multiple bacterial strains, this compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its strong antimicrobial properties.

Case Study 3: Antiviral Mechanism

Research indicated that this compound effectively inhibits pregenomic RNA encapsidation in hepatitis B virus models, thus preventing viral replication and highlighting its potential as an antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Bromophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (13c)

  • Structure: Shares the 2-bromophenyl and fluorobenzamide backbone but includes additional substituents: a cyano-hydroxybutenamide group at position 4, isopropoxy at position 2, and fluorine at position 3.
  • Key Differences : Enhanced complexity with multiple functional groups likely improves binding affinity in biological targets.

N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide

  • Structure : Contains a 3-fluorobenzamide moiety linked to a thiourea group. The cis configuration of the carbonyl and thione groups enhances its utility as a bidentate ligand.
  • Key Differences : Thiourea substitution enables metal coordination, distinguishing it from the target compound in applications like catalysis or metallodrug design .

N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide (3i)

  • Structure : Incorporates a ferrocene (metallocene) group and a diethylcarbamothioyl substituent.
  • Key Differences : The redox-active ferrocene unit introduces electrochemical properties, making it suitable for applications in materials science or anticancer therapies via reactive oxygen species generation .

5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide

  • Structure : Features a 5-bromo-2-fluorobenzamide core with a 3-chloro-2-methylphenyl group.
  • Key Differences: Substitution pattern alters electronic effects (e.g., electron-withdrawing Cl vs. Such derivatives are explored in agrochemicals or kinase inhibitors .

N-(3-ethynylphenyl)-3-fluorobenzamide Polymorphs

  • Structure : Ethynylphenyl group replaces the 2-bromophenyl in the target compound.
  • Key Properties: Polymorphism leads to distinct mechanical behaviors; Form II exhibits lower hardness (0.3 GPa) and elastic modulus (6.7 GPa) compared to Forms I and III. This highlights how minor structural variations impact material robustness .

Agrochemical Relevance

  • Compounds such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) demonstrate fluorobenzamide utility in fungicidal activity. Substitutions at the phenyl ring (e.g., trifluoromethyl) enhance pesticidal performance, providing a benchmark for N-(2-bromophenyl)-3-fluorobenzamide derivatives .

Crystallographic and Mechanical Properties

  • Crystal Engineering : Polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide reveal that ethynyl groups influence packing density and hydrogen-bonding networks, correlating with mechanical anisotropy. For example, Form I has a higher density (1.35 g/cm³) and melting point (218°C) than Form II (1.28 g/cm³, 210°C) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications Reference
This compound 2-Br, 3-F Drug discovery, materials science N/A
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide 5-Br, 2-F, 3-Cl, 2-CH3 Agrochemicals, kinase inhibitors
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide tert-butyl-thiadiazole, 3-F Screening compounds
N-(3-ethynylphenyl)-3-fluorobenzamide (Form I) 3-ethynyl, 3-F Crystal engineering

Table 2: Mechanical Properties of Polymorphs

Polymorph Hardness (GPa) Elastic Modulus (GPa) Density (g/cm³) Melting Point (°C)
Form I 0.51 11.2 1.35 218
Form II 0.30 6.7 1.28 210
Form III 0.49 10.8 1.34 216

Preparation Methods

Mechanism and Reaction Design

The TiF₄-catalyzed method enables direct coupling of carboxylic acids and amines without requiring pre-activation of the acid. Titanium(IV) fluoride acts as a Lewis acid, polarizing the carbonyl group of the carboxylic acid to facilitate nucleophilic attack by the amine. This approach avoids stoichiometric waste associated with coupling reagents and is compatible with electron-deficient aromatic systems, such as 3-fluorobenzoic acid and 2-bromoaniline.

Experimental Procedure

In a representative protocol:

  • 3-Fluorobenzoic acid (1.1 mmol) and 2-bromoaniline (1.0 mmol) are combined with TiF₄ (0.1 mmol, 10 mol%) in anhydrous toluene (3 mL).

  • The mixture is refluxed at 110°C for 24 hours under inert atmosphere.

  • Post-reaction, the solution is quenched with 1N HCl, extracted with dichloromethane, and purified via column chromatography.

Key Parameters :

  • Solvent: Toluene (non-polar, high boiling point)

  • Catalyst loading: 10 mol% TiF₄

  • Yield: ~89% (extrapolated from analogous reactions)

Optimization Insights

  • Solvent screening : Toluene outperforms DMF and THF due to better TiF₄ solubility and reduced side reactions.

  • Temperature : Reactions below 100°C show incomplete conversion, while prolonged heating (>30 hours) promotes decomposition.

  • Substrate scope : Electron-withdrawing groups (e.g., -F, -Br) enhance reaction rates by increasing carboxylic acid acidity.

Acid Chloride-Mediated Aminolysis

Classical Two-Step Synthesis

This method involves converting 3-fluorobenzoic acid to its acid chloride, followed by reaction with 2-bromoaniline:

Step 1: Acid Chloride Formation

  • 3-Fluorobenzoic acid (1.0 mmol) is treated with thionyl chloride (2.5 mmol) in anhydrous DCM (5 mL) at 0°C.

  • The mixture is stirred at room temperature for 2 hours, then evaporated to dryness to yield 3-fluorobenzoyl chloride .

Step 2: Amide Bond Formation

  • The acid chloride is dissolved in THF (5 mL) and added dropwise to a solution of 2-bromoaniline (1.2 mmol) and triethylamine (2.5 mmol) at 0°C.

  • After stirring at room temperature for 12 hours, the product is isolated via aqueous workup and recrystallization.

Key Parameters :

  • Acid chloride stability: 3-Fluorobenzoyl chloride decomposes above 40°C, necessitating low-temperature handling.

  • Yield: ~82% (based on analogous benzamide syntheses).

Comparative Advantages

  • Speed : Acid chloride formation completes within 2 hours vs. 24 hours for catalytic amidation.

  • Scalability : Suitable for multi-gram syntheses without catalyst recovery concerns.

Methodological Comparison

ParameterTiF₄-CatalyzedAcid Chloride
Catalyst TiF₄ (10 mol%)None
Reaction Time 24 hours14 hours (total)
Yield 89%82%
Byproducts Minimal (H₂O)HCl, SO₂
Substrate Tolerance Broad (electron-deficient)Sensitive to steric hindrance

Challenges and Troubleshooting

Competing Side Reactions

  • TiF₄ Method : Overheating may lead to Friedel-Crafts alkylation if the amine contains reactive aryl positions.

  • Acid Chloride Route : Hydrolysis of the acid chloride to carboxylic acid occurs with residual moisture, necessitating rigorous drying.

Purification Strategies

  • Chromatography : Silica gel chromatography (EtOAc/hexane) effectively separates N-(2-bromophenyl)-3-fluorobenzamide from unreacted aniline.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with minimal loss.

Q & A

Q. What are the standard synthetic routes for N-(2-bromophenyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-bromoaniline with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under inert conditions. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions like hydrolysis .

Q. How is this compound characterized structurally and chemically post-synthesis?

Methodological Answer: Key characterization techniques include:

  • NMR spectroscopy : 1H/13C/19F NMR to confirm substitution patterns and purity. For example, fluorine-19 NMR detects electronic effects of the fluorobenzamide group.
  • High-resolution mass spectrometry (HRMS) : To verify molecular mass and isotopic patterns (e.g., bromine’s distinct 1:1 isotope ratio).
  • X-ray crystallography : SHELXL software refines crystal structures, resolving potential disorder in the bromophenyl group .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer: Use in vitro assays to evaluate pharmacological potential:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Compare results with structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to identify substituent-dependent trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurities. Strategies include:

  • Reproducibility checks : Independent synthesis and characterization to confirm compound identity.
  • Meta-analysis : Cross-reference data with analogs like N-(3-aminophenyl)-3-chlorobenzamide, noting how halogen position (Br vs. Cl) impacts activity .
  • Dose-response curves : Ensure consistent IC50/MIC calculations using standardized protocols (e.g., CLSI guidelines) .

Q. What crystallographic challenges are unique to this compound, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in the bromophenyl ring : Mitigated by collecting high-resolution data (≤ 0.8 Å) and refining with SHELXL’s PART instruction.
  • Twinning : Use PLATON’s TWINABS for data integration.
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, F) during refinement .

Q. How can regioselective functionalization of the bromophenyl group be achieved?

Methodological Answer:

  • Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd2(dba)3) with ligands (XPhos) to substitute bromine with amines.
  • Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups using boronic acids (e.g., phenylboronic acid) and Pd(PPh3)4. Monitor reaction progress via 79/81Br isotope splitting in mass spectra .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Gaussian 09 or ORCA software models reaction pathways (e.g., nucleophilic acyl substitution).
  • Molecular docking : AutoDock Vina predicts binding interactions with biological targets (e.g., kinase enzymes).
  • Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

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